HERV-K-MEL
Description
Properties
sequence |
MLAVISCAV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Scientific Research Applications
Diagnostic Applications
HERV-K-MEL has been identified as a promising biomarker for melanoma. Studies indicate that the presence of antibodies against HERV-K proteins correlates with disease progression and prognosis:
- Serological Response : Patients with melanoma exhibit a higher frequency of antibodies against HERV-K compared to healthy individuals, suggesting its potential as a diagnostic marker for early detection of melanoma and monitoring disease progression .
- Tumor-Specific Antigens : HERV-K-derived proteins have been shown to act as tumor-specific neoantigens, which can be targeted by the immune system. The identification of these antigens opens avenues for developing diagnostic tests that leverage immune responses to HERV-K .
Immunotherapy
This compound's unique expression profile makes it an attractive target for immunotherapeutic strategies:
- Dendritic Cell Vaccines : Research has demonstrated that dendritic cell vaccines incorporating HERV-K Env antigens can induce robust immune responses against tumors. These vaccines have shown efficacy in preclinical models, suggesting their potential for clinical application .
- CAR T-cell Therapy : The development of chimeric antigen receptor (CAR) T-cells targeting HERV-K Env proteins has been explored as a novel immunotherapy approach. These engineered T-cells can specifically recognize and attack cancer cells expressing HERV-K, potentially leading to improved treatment outcomes .
Targeting Tumor Growth
Studies have demonstrated that downregulating HERV-K expression can inhibit tumor growth:
- Inhibition Studies : In vitro studies have shown that silencing HERV-K using RNA interference leads to reduced proliferation and migration of melanoma cells. This suggests that targeting HERV-K could be a viable strategy for slowing down tumor progression .
- Pathway Modulation : HERV-K influences key signaling pathways involved in tumorigenesis, such as the RAS–ERK pathway. Manipulating this pathway through HERV-K targeting may provide therapeutic benefits in managing pancreatic cancer .
Case Studies and Research Findings
Several studies have documented the implications of this compound in different cancers:
Comparison with Similar Compounds
Research Implications and Challenges
- Therapeutic Potential: this compound’s immunogenicity supports its use in vaccines or adoptive T-cell therapies .
- Confounding Factors: Solar exposure and socioeconomic status may influence this compound expression and vaccine efficacy . Cross-study variability in YFV outcomes highlights the need for standardized cohorts .
Preparation Methods
Cloning of HERV-K Elements
Preparation of HERV-K-MEL often starts with cloning relevant HERV-K sequences, particularly long terminal repeats (LTRs) and env gene segments, into plasmid vectors for expression studies. For example, HERV-K LTRpck30 and LTR21 have been cloned into the HindIII site of pGL3_basic vectors for promoter activity assays. Deletion constructs and site-directed mutants are generated to dissect regulatory elements and functional domains.
Expression Vectors and Transfection
The cloned constructs are transfected into suitable cell lines to express this compound or its components. Lentiviral vectors carrying shRNAs targeting HERV-K env gene have been used to modulate expression in pancreatic cancer cell lines, which can be adapted for melanoma cells.
Protein Expression and Stabilization
Expression of HERV-K Env Protein
The HERV-K envelope protein, including the this compound product, is expressed as a precursor that is post-translationally processed into surface (SU) and transmembrane (TM) units. Expression systems often use mammalian cells to ensure proper folding and glycosylation.
Engineering for Stability
To overcome glycoprotein metastability, which complicates structural studies and functional assays, several engineering strategies have been employed:
- Introduction of helix-breaking proline mutations in the heptad repeat 1 (HR1) region to prevent premature conformational changes.
- Formation of inter-protomer disulfide bonds to stabilize the trimeric structure.
- Addition of multimerization domains to enhance oligomerization and stability.
An iterative process using AlphaFold and DeepCoil computational predictions guides the placement of mutations. Screening of 22 mutants with proline substitutions identified optimal variants that express well and form stable oligomers suitable for purification and structural analysis by cryo-electron microscopy (cryo-EM).
Purification and Characterization
The expressed this compound proteins or Env ectodomains are purified using affinity chromatography and size-exclusion chromatography. Purified proteins are characterized for:
- Oligomerization state (monomer, dimer, trimer)
- Glycosylation status (10 N-glycosylation sites per monomer, all occupied)
- Structural integrity via cryo-EM at resolutions up to 2.2 Å
RNA Isolation and Quantification for this compound Preparation
For nucleic acid-based preparations, RNA is isolated from cells or tumor biopsies using TRI Reagent or viral RNA kits. Quantitative RT-PCR (qRT-PCR) assays are employed to measure HERV-K env RNA levels, which reflect this compound expression.
- Primer design targets conserved regions of HERV-K env and accessory genes (rec/np9)
- PCR conditions optimized for specificity and sensitivity
- Controls include water blanks and RT-negative samples to avoid false positives
Summary Table: Preparation Methods of this compound
Research Findings and Notes
- This compound expression is tightly regulated at the transcriptional level, with LTR methylation playing a role in silencing or activation.
- The engineered Env proteins with stabilizing mutations facilitate structural determination, which is crucial for vaccine or therapeutic antibody development.
- Lentiviral-mediated knockdown of HERV-K env reduces tumor cell proliferation, highlighting the functional importance of this compound in cancer biology.
- Glycosylation is extensive and critical for protein stability and immune recognition.
Q & A
Q. How can single-cell RNA sequencing (scRNA-seq) advance understanding of this compound’s role in the tumor microenvironment?
- Methodological Answer : Use scRNA-seq to profile this compound expression in malignant vs. stromal cells (e.g., fibroblasts, T cells). Trajectory inference algorithms (Monocle, Slingshot) can track expression changes during tumor evolution. Integrate with CITE-seq data to link RNA expression to surface protein markers .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
